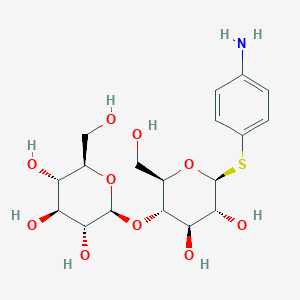
4-Aminophenyl 1-Thio-b-D-cellobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl 1-Thio-b-D-cellobioside is a complex organic compound with the molecular formula C18H27NO10S and a molecular weight of 449.47 g/mol . It is primarily used as a functional affinity ligand for the separation of exo- and endo-acting cellulases . This compound is significant in biochemical research, particularly in the study of carbohydrate-active enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 1-Thio-b-D-cellobioside typically involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminophenyl 1-Thio-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl 1-Thio-b-D-cellobioside has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Aminophenyl 1-Thio-b-D-cellobioside involves its interaction with cellulases. The compound binds to the active sites of these enzymes, facilitating their separation and study. The molecular targets include exo- and endo-acting cellulases, and the pathways involved are primarily related to carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenyl 4-O-b-D-Glucopyranosyl-1-thio-b-D-glucopyranoside .
- 4-Aminophenyl 1-Thio-b-D-glucopyranoside .
Uniqueness
4-Aminophenyl 1-Thio-b-D-cellobioside is unique due to its specific affinity for cellulases, making it an invaluable tool in biochemical research. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H27NO10S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
RIQWCPMDWZXHSW-BYKNIKRUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















